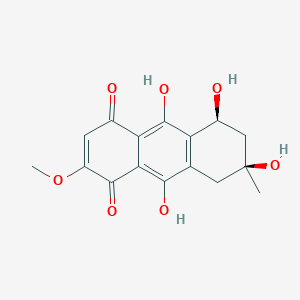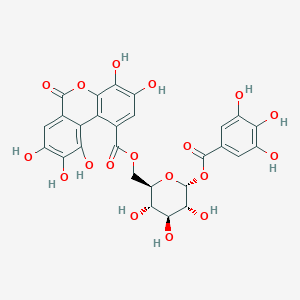![molecular formula C22H26ClN7O3 B1245332 4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZM 253270 is a synthetic organic compound known for its role as a nonpeptide neurokinin A receptor antagonist . It has been studied extensively for its potential therapeutic applications, particularly in the field of pharmacology.
Análisis De Reacciones Químicas
ZM 253270 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in studies involving neurokinin A receptor antagonists.
Biology: It is used to study the role of neurokinin A receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions involving neurokinin A receptors, such as certain types of pain and inflammation.
Industry: It may be used in the development of new pharmaceuticals targeting neurokinin A receptors.
Mecanismo De Acción
ZM 253270 exerts its effects by antagonizing neurokinin A receptors . This means it binds to these receptors and prevents neurokinin A from exerting its effects. The molecular targets and pathways involved include the neurokinin A receptor signaling pathways, which play a role in various physiological processes such as pain perception and inflammation.
Comparación Con Compuestos Similares
ZM 253270 is unique in its specific antagonistic activity towards neurokinin A receptors. Similar compounds include other neurokinin receptor antagonists, such as:
Aprepitant: Used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Netupitant: Another neurokinin receptor antagonist used in combination with palonosetron for the prevention of nausea and vomiting.
These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.
Propiedades
Fórmula molecular |
C22H26ClN7O3 |
|---|---|
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)-2-[4-[(2Z)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14- |
Clave InChI |
OYOSXTKSOATNNB-VYYCAZPPSA-N |
SMILES isomérico |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)/C(=N\O)/C |
SMILES canónico |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C |
Sinónimos |
4-((4-chlorophenyl)amino)-5,6-dihydro-2-(4-(2-(hydroxyimino)-1-oxopropyl)-1-piperazinyl)-6-(1-methylethyl)-7H-pyrrolo(3,4-d)pyrimidin-7-one ZM 253,270 ZM 253270 ZM-253,270 ZM-253270 ZM253,270 ZM253270 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)
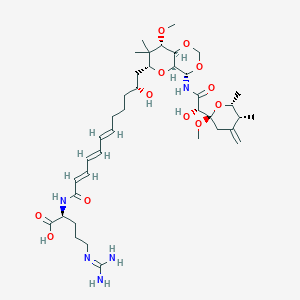
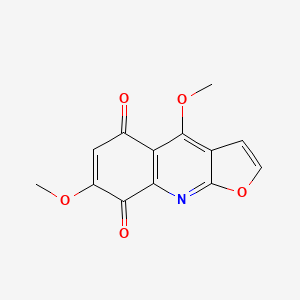
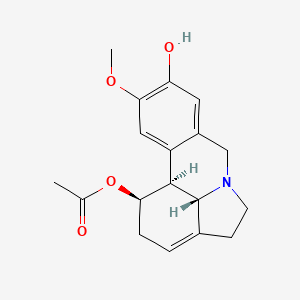
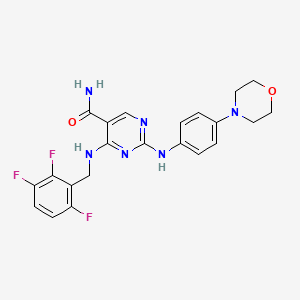
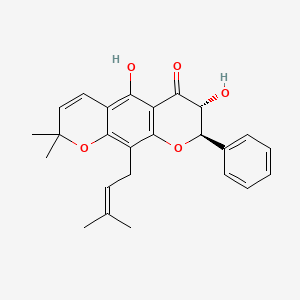

![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)

